molecular formula C16H14O6S3 B105295 4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate CAS No. 84449-65-0

4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate

Cat. No.: B105295
CAS No.: 84449-65-0
M. Wt: 398.5 g/mol
InChI Key: OPKQAMCWGICRGH-UHFFFAOYSA-N
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Description

4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate is a synthetic organic compound characterized by a benzo[b]thiophene core substituted with two methanesulfonate (mesyl) groups. Its molecular formula is C₃₀H₃₁NO₈S₃, with a molecular weight of 629.76 g/mol . This compound is identified as a non-pharmacopeial impurity associated with Raloxifene, a selective estrogen receptor modulator (SERM) used in osteoporosis treatment .

Properties

IUPAC Name

[4-(6-methylsulfonyloxy-1-benzothiophen-2-yl)phenyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6S3/c1-24(17,18)21-13-6-3-11(4-7-13)15-9-12-5-8-14(10-16(12)23-15)22-25(2,19)20/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKQAMCWGICRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50534769
Record name 4-{6-[(Methanesulfonyl)oxy]-1-benzothiophen-2-yl}phenyl methanesulfonate
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Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84449-65-0
Record name 2-[4-[(Methylsulfonyl)oxy]phenyl]benzo[b]thien-6-yl methanesulfonate
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URL https://commonchemistry.cas.org/detail?cas_rn=84449-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-(Methylsulfonyloxy)benzo(b)thiophen-2-yl)phenyl methanesulfonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{6-[(Methanesulfonyl)oxy]-1-benzothiophen-2-yl}phenyl methanesulfonate
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Preparation Methods

Laboratory-Scale Synthesis Protocols

The foundational synthesis route for 4-(6-((methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate involves sequential mesylation of hydroxyl precursors. A representative procedure from Sach et al. (Figshare) outlines the following steps :

Step 1: Substrate Preparation
2-(4-Hydroxyphenyl)benzo[b]thiophene (1.0 equiv) is dissolved in anhydrous 2-methyltetrahydrofuran (2-MeTHF, 0.1 M) under nitrogen. Triethylamine (1.1 equiv) is added as a proton scavenger, followed by dropwise addition of methanesulfonyl chloride (1.05 equiv) at 0°C. The exothermic reaction is moderated using an ice bath to maintain temperatures below 5°C.

Step 2: Reaction Monitoring
After 30 minutes at 0°C, the mixture is warmed to 25°C and stirred for 2 hours. Reaction completion is confirmed via thin-layer chromatography (TLC, hexane:ethyl acetate 3:1) or LCMS analysis showing [M+H]+ at m/z 399.1.

Step 3: Workup and Isolation
The crude product is concentrated under reduced pressure, resuspended in dichloromethane (DCM), and washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. After drying over MgSO₄, the solvent is evaporated to yield a pale-yellow solid.

Step 4: Purification
The residue is purified via preparative HPLC (C18 column, acetonitrile/water gradient) to afford the title compound in 41% yield (710 mg from 1.46 mmol starting material) .

Table 1: Key Reaction Parameters for Laboratory Synthesis

ParameterValue
Solvent2-MeTHF
Temperature0°C → 25°C
Reaction Time2.5 hours
BaseTriethylamine
Yield41%
Purity (HPLC)>95%

Industrial-Scale Production Strategies

Industrial manufacturing scales the laboratory protocol while addressing thermal management and solvent recovery:

a. Continuous Flow Synthesis
A tubular reactor system (inner diameter 1.5 mm) maintains precise temperature control (-5°C to 10°C) during methanesulfonyl chloride addition. Residence time of 12 minutes achieves 89% conversion, surpassing batch reactor efficiency by 22% .

b. Solvent Recycling
2-MeTHF is recovered via fractional distillation (95% recovery rate), reducing raw material costs by 34%.

c. In-Line Analytics
PAT (Process Analytical Technology) tools monitor reaction progress:

  • FTIR tracks methanesulfonyl chloride consumption (disappearance of ν(S=O) at 1370 cm⁻¹)

  • UPLC-MS verifies intermediate formation every 30 seconds

Table 2: Comparative Metrics for Batch vs. Continuous Flow Production

MetricBatch ReactorContinuous Flow
Space-Time Yield0.8 kg/m³·h3.2 kg/m³·h
Solvent Consumption15 L/kg9 L/kg
Energy Input48 kWh/kg27 kWh/kg

Reaction Optimization Studies

Systematic parameter variation reveals critical dependencies:

a. Temperature Effects
Yields plateau at 0°C (41%) but decrease sharply above 15°C due to methanesulfonate hydrolysis:

  • 25°C: 28% yield

  • 40°C: 9% yield

b. Solvent Screening
2-MeTHF outperforms traditional solvents in yield and environmental metrics:

Table 3: Solvent Performance Comparison

SolventYield (%)E-FactorGlobal Warming Potential
2-MeTHF418.70.3
DCM3712.45.1
THF3314.92.8

c. Base Selection
Sterically hindered bases improve selectivity:

  • Triethylamine: 41% yield

  • DMAP: 38% yield (slower reaction kinetics)

  • DIPEA: 43% yield (requires extended stirring)

Analytical Characterization Protocols

Post-synthesis validation adheres to Journal of Medicinal Chemistry guidelines :

a. Purity Analysis
HPLC (Agilent ZORBAX SB-C18, 1.0 mL/min gradient):

  • Retention Time: 6.72 minutes

  • Purity: 99.1% (254 nm)

b. Structural Confirmation
¹H NMR (400 MHz, CDCl₃):

  • δ 7.59 (dd, J = 8.4, 1.6 Hz, 1H, Ar-H)

  • δ 7.28 (m, 1H, Thiophene-H)

  • δ 3.20 (s, 3H, -SO₂CH₃)

  • δ 2.60 (s, 3H, -SCH₃)

c. Mass Spectrometry
HRMS (ESI-TOF): Calculated for C₁₆H₁₄O₆S₃ [M+H]+: 399.0104; Found: 399.0101

Challenges and Mitigation Strategies

a. Methanesulfonyl Chloride Handling

  • Issue: Moisture sensitivity leading to HCl gas evolution

  • Solution: Use of molecular sieves (3Å) in solvent storage tanks

b. Exothermic Reaction Control

  • Issue: ΔT of 18°C/min during reagent mixing

  • Solution: Segmented flow reactors with Peltier cooling

c. Byproduct Formation

  • Major byproduct: Bis-mesylated derivative (3-7%)

  • Mitigation: Precise stoichiometry (1.05:1 MsCl:substrate ratio)

Chemical Reactions Analysis

Types of Reactions

4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions produce biaryl compounds with diverse functional groups .

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to 4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate exhibit promising anticancer properties. The benzo[b]thiophene scaffold is known for its ability to inhibit various cancer cell lines. A study demonstrated that derivatives of this compound can induce apoptosis in breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In vitro studies have shown that it effectively reduces the expression of TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Preliminary findings suggest that it possesses activity against a range of bacterial strains, including multi-drug resistant pathogens. This property could be valuable in developing new antibiotics amidst rising antibiotic resistance .

Drug Delivery Systems

Due to its unique chemical structure, this compound is being studied for use in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability. Research is ongoing to develop formulations that utilize this compound to improve the pharmacokinetic profiles of poorly soluble drugs .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of analogs based on the benzo[b]thiophene structure, including this compound. The results showed significant antiproliferative effects on MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, researchers assessed the anti-inflammatory effects of this compound on LPS-stimulated RAW264.7 macrophages. The findings revealed a marked decrease in nitric oxide production and downregulation of COX-2 expression, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 3: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antimicrobial agents targeting resistant strains .

Mechanism of Action

The mechanism of action of 4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the benzo[b]thiophene core can interact with various biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Core Structural Features

The compound’s benzo[b]thiophene-phenyl-mesylate architecture distinguishes it from simpler sulfonate esters. Below is a comparative analysis with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Potential Application/Context
4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate C₃₀H₃₁NO₈S₃ 629.76 Dual mesyl, benzo[b]thiophene, phenyl Raloxifene impurity
2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol bimesylate C₁₆H₁₄O₆S₃ 398.46 Dual mesyl, benzo[b]thiophene, hydroxyl Pharmaceutical intermediate
4-(thiophen-2-yl)butyl methanesulfonate (MK33) Not provided Not provided Mesyl, thiophene, butyl chain Synthetic intermediate
4-(4-chlorophenyl)butan-2-yl methanesulfonate (78) Not provided Not provided Mesyl, chlorophenyl, aliphatic chain Precursor for sulfonamide synthesis
2-((4-chlorophenyl)sulfonyl)-6-methoxy-3-(4-methoxyphenyl)benzo[b]thiophene C₂₂H₁₇ClO₄S₂ 444.95 Sulfonyl, methoxy, chlorophenyl, benzo[b]thiophene Undisclosed research application

Functional and Reactivity Differences

  • Mesyl vs. Sulfonyl Groups : The target compound’s methanesulfonate esters are more reactive as leaving groups compared to the sulfonyl moiety in ’s compound, which is electron-withdrawing and less prone to hydrolysis .
  • Aromatic vs. Aliphatic Chains : Unlike MK33 () and compound 78 (), which have aliphatic chains, the target compound’s rigid benzo[b]thiophene-phenyl backbone likely enhances binding affinity in biological systems through π-π stacking .

Pharmaceutical Relevance

As a Raloxifene impurity , the compound’s structural similarity to SERMs suggests it may interact with estrogen receptors, though its biological activity remains unstudied . In contrast, tesaglitazar (), which shares a methylsulfonyloxy-phenyl group, is a PPAR agonist for diabetes treatment, highlighting the therapeutic versatility of sulfonate-containing compounds .

Stability and Degradation

The dual mesyl groups may render the compound susceptible to hydrolysis under acidic or basic conditions, a property critical for quality control in drug manufacturing. This contrasts with the more stable sulfonyl group in ’s compound .

Biological Activity

The compound 4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate , with the CAS number 84449-65-0 , is a benzothiophene derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H14O6S3C_{16}H_{14}O_{6}S_{3}, with a molecular weight of 398.47 g/mol . It features multiple sulfonate groups, which may contribute to its biological activity. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC16H14O6S3
Molecular Weight398.47 g/mol
CAS Number84449-65-0
AppearanceSolid
Storage Temperature2-7°C (Refrigerate)

Biological Activities

Research indicates that benzothiophene derivatives, including the target compound, exhibit a wide range of biological activities:

  • Anticancer Activity : Benzothiophene derivatives have shown promise in inhibiting cancer cell proliferation. Studies have highlighted their effectiveness against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines and mediators .
  • Antimicrobial Effects : There is evidence supporting the antimicrobial activity of benzothiophene derivatives against a range of pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
  • Antidiabetic Effects : Some studies have indicated potential antidiabetic properties, possibly through the modulation of glucose metabolism and insulin sensitivity .
  • Neuroprotective Effects : Preliminary research suggests that compounds with similar structures may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell survival.
  • Receptor Modulation : Interaction with various receptors could mediate its effects on cell signaling pathways related to inflammation and cancer progression.
  • Oxidative Stress Reduction : Antioxidant properties may play a role in mitigating oxidative stress, contributing to its anticancer and neuroprotective effects.

Case Studies

Several studies have focused on the biological evaluation of benzothiophene derivatives:

  • Study on Anticancer Activity : A study synthesized various benzothiophene derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated significant inhibition of cell growth in several tested compounds, suggesting a strong correlation between structural modifications and anticancer efficacy .
  • Anti-inflammatory Research : Another research effort investigated the anti-inflammatory properties of related compounds, demonstrating that certain derivatives effectively reduced inflammation markers in vitro and in vivo models .
  • Antimicrobial Evaluation : A comprehensive screening of benzothiophene derivatives revealed notable antimicrobial activities against various bacterial strains, supporting their potential use as therapeutic agents in infectious diseases .

Q & A

Q. What are the established synthetic routes for preparing 4-(6-((methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate, and what key intermediates are involved?

A common synthetic approach involves functionalizing the benzo[b]thiophene core with sulfonate groups. For example, sodium hydride (NaH) in tetrahydrofuran (THF) has been used to activate phenolic intermediates for sulfonation in analogous benzofuran systems . Key intermediates include 3-methylbenzofuran derivatives and aryl sulfonates, with stepwise methanesulfonylation at the 6-hydroxy and 2-phenyl positions of the benzo[b]thiophene scaffold. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent premature hydrolysis of the sulfonate esters.

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselective sulfonation and aromatic substitution patterns.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., at 254 nm) assesses purity (>98% typical for research-grade material) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ or [M−SO3_3]+^+ fragments for sulfonate esters) .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry in related sulfonate esters, such as bis(4-methylbenzenesulfonate) derivatives .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition above 150°C.
  • Hydrolytic Stability : Accelerated degradation tests in aqueous buffers (pH 1–13) at 37°C, monitored via HPLC. Sulfonate esters are prone to hydrolysis under alkaline conditions, requiring anhydrous storage at −20°C .
  • Photostability : UV-vis exposure tests to detect aryl sulfonate bond cleavage, a common degradation pathway .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

The methylsulfonyloxy groups act as leaving groups, enabling participation in SN2 reactions or transition metal-catalyzed couplings (e.g., Suzuki-Miyaura). For example, the 6-sulfonate moiety on the benzo[b]thiophene can undergo palladium-catalyzed arylation with boronic acids. Kinetic studies using 18^{18}O isotopic labeling may clarify competing pathways (e.g., aryl vs. sulfonate group reactivity) . Computational modeling (DFT) can predict regioselectivity in multi-site reactions.

Q. How do structural modifications impact its biological activity, particularly in API development?

The compound is a key intermediate for drugs like raloxifene (a selective estrogen receptor modulator). Structure-activity relationship (SAR) studies focus on:

  • Sulfonate Position : 6-Substitution on benzo[b]thiophene enhances metabolic stability compared to 2-substitution.
  • Electron-Withdrawing Effects : Methylsulfonyl groups increase electrophilicity, improving binding to target proteins.
  • Bioisosteric Replacement : Replacing methanesulfonate with trifluoromethanesulfonate alters solubility and potency .

Q. How can contradictory data in pharmacological assays (e.g., IC50_{50}50​ variability) be resolved?

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to minimize variability.
  • Metabolite Interference : Use LC-MS/MS to quantify intact compound vs. hydrolyzed products (e.g., free benzo[b]thiophenol), which may exhibit off-target activity .
  • Cofactor Dependence : Test under reducing vs. oxidizing conditions, as sulfonate esters may interact with cellular thiols .

Q. What advanced analytical strategies address challenges in quantifying low-abundance degradation products?

  • LC-HRMS with Ion Mobility : Separates isobaric degradation products (e.g., positional isomers of hydrolyzed sulfonates).
  • Stable Isotope Tracing : 34^{34}S-labeled analogs differentiate degradation pathways (e.g., hydrolysis vs. enzymatic cleavage) .
  • Forced Degradation Studies : Use radical initiators (e.g., AIBN) to simulate oxidative degradation pathways .

Q. How is the compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

The sulfonate groups serve as linkers for conjugating target-binding ligands to E3 ubiquitin ligase recruiters. For example, tert-butyl (R)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (a related sulfonate) has been used to optimize PROTAC pharmacokinetics by balancing hydrophilicity and cell permeability .

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